Cas no 81053-49-8 ((E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate)

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate structure
81053-49-8 structure
Product Name:(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
CAS-nummer:81053-49-8
MF:C15H18O3
MW:246.301624774933
CID:2052103
PubChem ID:14414116
Update Time:2025-10-29

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
    • (E)-methyl-3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
    • 4--trans-zimtsaeure-methylester
    • methyl (E)-4-(3'-methylbut-2'-enyloxy)cinnamate
    • methyl (E)-4-(3'-methylbut-2-enyloxy)cinnamate
    • methyl 4-isoprenyloxy-trans-cinnamate
    • methyl-trans-coumarate dimethyl allyl ether
    • 2-Propenoic acid, 3-[4-[(3-methyl-2-butenyl)oxy]phenyl]-, methyl ester, (E)- (9CI)
    • Methyl (2E)-3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-2-propenoate (ACI)
    • Methyl trans-4-(prenyloxy)cinnamate
    • Methyl 4-prenyloxycinnamate
    • CHEMBL2376526
    • methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
    • Methyl (E)-3-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)acrylate
    • 81053-49-8
    • AKOS040762045
    • (E)-3-[4-[(3-Methyl-2-butenyl)oxy]phenyl]-2-propenoic acid methyl ester
    • Inchi: 1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+
    • InChI-sleutel: DBMLKNYVORYESN-RMKNXTFCSA-N
    • LACHT: C(/C1C=CC(OC/C=C(\C)/C)=CC=1)=C\C(=O)OC

Berekende eigenschappen

  • Exacte massa: 246.125594432g/mol
  • Monoisotopische massa: 246.125594432g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 6
  • Complexiteit: 306
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.594
  • Topologisch pooloppervlak: 35.5Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Beveiligingsinformatie

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
81053-49-8
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TargetMol Chemicals
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TargetMol Chemicals
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TargetMol Chemicals
TN4533-1 mL * 10 mM (in DMSO)
Methyl 4-prenyloxycinnamate
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¥ 2000 2023-09-15
TargetMol Chemicals
TN4533-1 ml * 10 mm
Methyl 4-prenyloxycinnamate
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1 ml * 10 mm
¥ 2000 2024-07-19
Aaron
AR01V446-25mg
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$1067.00 2025-02-13
Aaron
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$339.00 2025-02-13
Aaron
AR01V446-10mg
Methyl 4-prenyloxycinnamate
81053-49-8 99%
10mg
$539.00 2025-02-13

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  20 h, reflux
Referentie
Design, Synthesis, and Biological Evaluation of New Cinnamic Derivatives as Antituberculosis Agents
De, Prithwiraj; et al, Journal of Medicinal Chemistry, 2011, 54(5), 1449-1461

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, rt
Referentie
Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells
Koolaji, Nooshin; et al, European Journal of Medicinal Chemistry, 2013, 63, 415-422

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  20 h, reflux
Referentie
Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines
De, Prithwiraj; et al, Bioorganic & Medicinal Chemistry, 2010, 18(7), 2537-2548

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, rt
Referentie
Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells
Koolaji, Nooshin; et al, European Journal of Medicinal Chemistry, 2013, 63, 415-422

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  24 h, reflux
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  20 h, reflux
Referentie
Design, Synthesis, and Biological Evaluation of New Cinnamic Derivatives as Antituberculosis Agents
De, Prithwiraj; et al, Journal of Medicinal Chemistry, 2011, 54(5), 1449-1461

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  24 h, rt
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  20 h, reflux
Referentie
Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines
De, Prithwiraj; et al, Bioorganic & Medicinal Chemistry, 2010, 18(7), 2537-2548

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Raw materials

(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Preparation Products

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